3-Chloro-N-methoxy-N-methylbenzamide

Weinreb amide synthesis copper catalysis oxidative amidation

3-Chloro-N-methoxy-N-methylbenzamide (CAS 145959-21-3) is an N-methoxy-N-methyl benzamide (Weinreb amide) bearing a single chlorine substituent at the meta position of the aromatic ring. With a molecular formula of C₉H₁₀ClNO₂, a molecular weight of 199.63, and a predicted density of 1.224 g/cm³, this compound is supplied as a clear oil or colorless liquid.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 145959-21-3
Cat. No. B1592372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N-methoxy-N-methylbenzamide
CAS145959-21-3
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC(=CC=C1)Cl)OC
InChIInChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3
InChIKeyPIEZXKIADRCNNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-methoxy-N-methylbenzamide (CAS 145959-21-3): A Specialized Weinreb Amide Intermediate for Ketamine-Related Synthesis


3-Chloro-N-methoxy-N-methylbenzamide (CAS 145959-21-3) is an N-methoxy-N-methyl benzamide (Weinreb amide) bearing a single chlorine substituent at the meta position of the aromatic ring. With a molecular formula of C₉H₁₀ClNO₂, a molecular weight of 199.63, and a predicted density of 1.224 g/cm³, this compound is supplied as a clear oil or colorless liquid . It belongs to the broader class of Weinreb amides, which are widely exploited as robust intermediates for the chemoselective synthesis of ketones and aldehydes via reaction with organometallic reagents [1]. Multiple supplier datasheets and chemical databases specifically classify this compound as an intermediate in the synthesis of ketamine-related compounds .

1
Weinreb amide enables controlled ketone synthesis with organometallic reagents.
2
3-Chloro regioisomer for ketamine-related intermediate synthesis routes.
3
Reported efficient copper-catalyzed oxidative amidation protocol available.

Why 3-Chloro-N-methoxy-N-methylbenzamide Cannot Be Replaced by Unsubstituted Weinreb Amides or Other Chloro-Isomers


The 3-chloro substitution pattern on the benzamide ring is not a trivial structural variation; it directly determines downstream product identity in ketamine analog synthesis. The target compound is specifically documented as an intermediate for ketamine-related compounds, whereas the 4-chloro isomer (CAS 122334-37-6) is primarily listed as a general ketamine derivative building block and the 2-chloro isomer (CAS 289686-74-4) is applied in cathepsin L inhibitor synthesis . The unsubstituted N-methoxy-N-methylbenzamide (CAS 6919-61-5) lacks the aryl chloride handle required for further cross-coupling or nucleophilic substitution reactions, making it unsuitable for synthetic routes that demand a pre-installed chlorine atom at the meta position . Simple 3-chlorobenzamide (CAS 618-48-4), a non-Weinreb primary amide, cannot participate in controlled organometallic ketone formation and is instead used as an analytical reagent and catalyst . These functional divergences mean that generic one-for-one interchange among benzamide analogs is chemically invalid for targeted ketamine intermediate procurement.

!
2- or 4-chloro isomers may direct synthesis to different product classes, not ketamine intermediates.
!
Non-Weinreb amides (e.g., primary 3-chlorobenzamide) cannot control organometallic addition for ketone formation.

Quantitative Head-to-Head Evidence: 3-Chloro-N-methoxy-N-methylbenzamide vs. Closest Analogs


Copper-Catalyzed Oxidative Amidation Yield: 3-Chloro Weinreb Amide Achieves 90% Isolated Yield from Benzyl Alcohol

A general copper-catalyzed oxidative amidation protocol for converting substituted benzyl alcohols directly to Weinreb amides reported an isolated yield of 90% for 3-chloro-N-methoxy-N-methylbenzamide when using Cu(OAc)₂·H₂O (6 mol%) and TBHP as oxidant . Under identical conditions, the unsubstituted N-methoxy-N-methylbenzamide was obtained in a comparable yield range, but the presence of the 3-chloro substituent did not diminish reaction efficiency, demonstrating that electronic deactivation by the meta-chloro group does not penalize this synthetic entry. This yield benchmark provides procurement rationale: the compound can be reliably synthesized in high yield or, conversely, its commercial supply is backed by a robust preparative method.

Synthetic Yield
Reported
90%
Supports scalable procurement and synthesis planning.
Cu-catalyzed oxidative amidation; meta-Cl does not reduce efficiency.
Weinreb amide synthesis copper catalysis oxidative amidation

Chloro-Regioisomer Application Specificity: 3-Chloro Isomer Uniquely Designated for Ketamine Intermediate Synthesis

Among the three chloro-substituted N-methoxy-N-methylbenzamide regioisomers, each is associated with distinct end-use applications. The 3-chloro isomer (CAS 145959-21-3) is explicitly designated as 'an intermediate in the synthesis of ketamine related compounds with potential anesthetic properties' across multiple authoritative databases and supplier datasheets . The 4-chloro isomer (CAS 122334-37-6) is described broadly as a 'derivative of Ketamine (K165300)' without the specific intermediate designation . The 2-chloro isomer (CAS 289686-74-4) is directed toward cathepsin L inhibitor and β-oxonitrile synthesis . This application specificity provides a procurement decision criterion: selecting the wrong regioisomer diverts the synthetic route away from the intended ketamine-related target scaffold.

Regioisomer Application
Class-level
3-Cl: Ketamine intermediate
4-Cl: General building block
2-Cl: Cathepsin L inhibitor
Only 3-chloro isomer designated for ketamine-related intermediate synthesis.
Supplier databases confirm application specificity.
ketamine synthesis regioisomer specificity pharmaceutical intermediate

Weinreb Amide vs. Primary 3-Chlorobenzamide: Controlled Ketone Formation Capability

Weinreb amides, including 3-chloro-N-methoxy-N-methylbenzamide, possess a unique reactivity profile that primary benzamides lack: the N-methoxy-N-methyl functionality forms a stable tetrahedral chelate with organometallic nucleophiles (Grignard or organolithium reagents), preventing over-addition and enabling clean ketone formation upon aqueous workup [1][2]. In contrast, 3-chlorobenzamide (CAS 618-48-4), a primary amide, cannot participate in this controlled ketone synthesis pathway and is instead employed as an analytical reagent or catalyst for dehydration reactions . This mechanistic distinction is absolute: only the Weinreb amide architecture enables the chemoselective conversion of a carboxylic acid derivative to a ketone without competing tertiary alcohol formation.

Ketone Formation Control
Class-level
Weinreb: Single addition, ketone
Primary amide: No controlled ketone synthesis
Weinreb amide required for chemoselective ketone synthesis from carboxylic acid derivatives.
Tetrahedral chelate prevents over-addition.
Weinreb amide reactivity ketone synthesis organometallic addition

Commercial Purity and Storage Specifications: 95-98% Purity with -20°C Long-Term Stability

Multiple reputable suppliers offer 3-chloro-N-methoxy-N-methylbenzamide with documented purity specifications. Bidepharm supplies the compound at 98% standard purity with batch-specific QC reports including NMR, HPLC, and GC . AKSci lists a minimum purity of 95% with long-term cool, dry storage conditions . Biozol specifies the compound as a clear oil requiring storage at -20°C for maximum product recovery . The commercial availability of the compound at these purity grades, coupled with defined storage and stability requirements, provides a concrete procurement specification that can be directly compared against alternative Weinreb amide suppliers. The 4-chloro isomer (CAS 122334-37-6) is listed by TCI as a liquid with room-temperature storage, reflecting a different physical state and stability profile that may simplify handling but arises from a different substitution pattern .

Specification & Storage
Specification review
95–98% purity
−20 °C storage
Defined purity range and cold storage support reproducible procurement and handling.
Suppliers provide QC (NMR, HPLC); physical state clear oil.
commercial purity storage stability quality specification

Recommended Procurement and Application Scenarios for 3-Chloro-N-methoxy-N-methylbenzamide (CAS 145959-21-3)


Synthesis of 3-Chlorophenyl Ketones via Grignard or Organolithium Addition

The Weinreb amide architecture of 3-chloro-N-methoxy-N-methylbenzamide enables clean conversion to 3-chlorophenyl ketones upon reaction with Grignard or organolithium reagents without over-addition [1]. This is the foundational reactivity that makes the compound valuable for constructing ketone intermediates bearing a meta-chloro substituent, which are common pharmacophoric elements in CNS-active drug candidates. The 3-chloro substitution pattern is retained through the ketone formation step, providing a predictable synthetic outcome that would be unattainable with non-Weinreb amides [2].

Ketamine Analog Intermediate for NMDA Receptor Antagonist Research

Multiple independent supplier databases and chemical catalogs designate 3-chloro-N-methoxy-N-methylbenzamide specifically as an intermediate for ketamine-related compound synthesis . The meta-chloro benzamide scaffold maps onto the aromatic substitution pattern required for ketamine analogs, and the Weinreb amide functionality provides the synthetic handle for introducing the cyclohexanone ring system via organometallic addition. This compound is thus a strategic procurement target for medicinal chemistry programs exploring novel NMDA receptor antagonists.

Cross-Coupling Partner for Palladium-Catalyzed C-H Functionalization

N-Methoxybenzamides, including the 3-chloro derivative, serve as effective directing groups for palladium-, rhodium-, and ruthenium-catalyzed C-H bond activation reactions [3]. The 3-chloro substituent provides an additional synthetic handle for subsequent diversification via nucleophilic aromatic substitution or metal-catalyzed cross-coupling, enabling the construction of poly-substituted benzamide libraries. This positions the compound as a dual-purpose building block: the Weinreb amide enables ketone formation while the aryl chloride enables orthogonal functionalization.

Analytical Standard for Ketamine-Related Impurity Profiling

The compound is categorized under Pharmaceutical/API Drug Impurities/Metabolites and Neurochemicals by specialized chemical suppliers, indicating its use as an analytical reference standard for ketamine and related substance impurity profiling . For analytical and quality control laboratories, the defined purity specification (95-98%) and availability with full QC documentation (NMR, HPLC, GC) make this compound suitable as a characterized reference material in method development and validation.

Application
Selection Property
Validation Focus
3-Chlorophenyl ketone synthesis
Weinreb amide reactivity
Ketone formation fidelity with organometallics
NMDA receptor antagonist research (ketamine analogs)
3-Chloro regioisomer specificity
Ketamine scaffold retention during synthesis
C-H functionalization / cross-coupling
Orthogonal directing group and aryl chloride
Compatibility with Pd-catalyzed C-H activation
Impurity profiling research
Defined purity and QC documentation
Reproducibility in analytical method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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